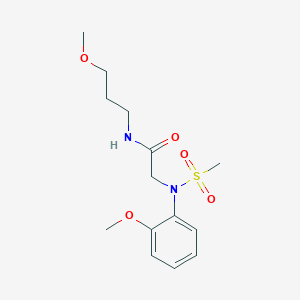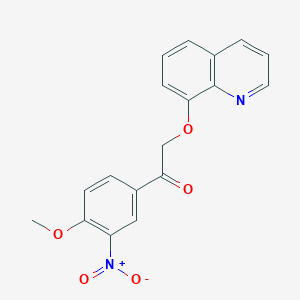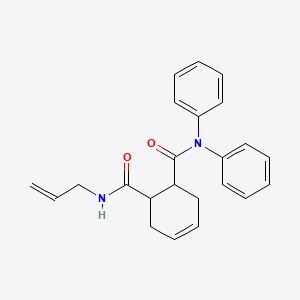
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMNG is a glycine derivative that has been synthesized using various methods.
Wirkmechanismus
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors. Glycine receptors are ionotropic receptors that are involved in synaptic transmission in the central nervous system. They are activated by the neurotransmitter glycine, which leads to the influx of chloride ions into the cell. This compound binds to the glycine receptor and prevents glycine from binding, thereby blocking the influx of chloride ions.
Biochemical and Physiological Effects:
This compound has been shown to have effects on synaptic transmission in the central nervous system. It has been found to decrease the amplitude of inhibitory postsynaptic currents in neurons, indicating that it blocks the activity of glycine receptors. This compound has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a specific and potent antagonist of glycine receptors. This makes it a useful tool for investigating the role of glycine receptors in synaptic transmission and pain perception. However, one limitation of using this compound is that it may have off-target effects on other receptors or ion channels. It is important to use appropriate controls and to interpret results carefully when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research involving N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate the effects of this compound on different types of neurons and synapses in the central nervous system. Another direction is to explore the potential therapeutic applications of this compound in pain management. Additionally, it may be useful to develop more specific glycine receptor antagonists that do not have off-target effects.
Synthesemethoden
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using different methods. One of the methods involves the reaction of N-(2-methoxyphenyl)-N-(3-methoxypropyl)chloroacetamide with glycine methyl ester in the presence of potassium carbonate. Another method involves the reaction of N-(2-methoxyphenyl)-N-(3-methoxypropyl)glycinamide with methanesulfonyl chloride in the presence of triethylamine. Both methods yield this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential applications in scientific research. It has been used as a glycine receptor antagonist in electrophysiological studies of the central nervous system. It has also been used as a tool for investigating the role of glycine receptors in synaptic transmission. Additionally, this compound has been used in studies of the effects of glycine receptor antagonists on pain perception.
Eigenschaften
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-10-6-9-15-14(17)11-16(22(3,18)19)12-7-4-5-8-13(12)21-2/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKNLSOBSHGZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
